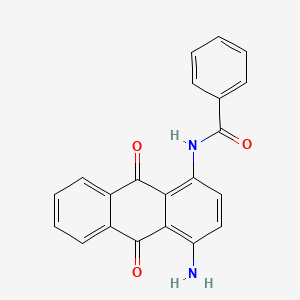

1-Amino-4-benzamidoanthraquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-amino-9,10-dioxo-1-anthracenyl)benzamide is an anthraquinone.

Aplicaciones Científicas De Investigación

Anticancer Properties

1-Amino-4-benzamidoanthraquinone has shown significant potential as an anticancer agent. Anthraquinone derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms.

Case Studies

- A study evaluated its effects on breast cancer models, revealing significant apoptosis induction with minimal effects on normal cells. The compound demonstrated a tumor growth inhibition rate of up to 60% in xenograft models at doses of 20 mg/kg .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains and fungi.

In Vitro Studies

- Bacterial Inhibition : this compound has been tested against resistant strains such as Staphylococcus aureus and Mycobacterium luteum, showing effective inhibition of growth.

- Fungal Activity : It has also demonstrated activity against fungi like Candida tenuis and Aspergillus niger.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 μg/mL |

| Mycobacterium luteum | 25 μg/mL |

| Candida tenuis | 50 μg/mL |

| Aspergillus niger | 45 μg/mL |

Applications in Materials Science

Beyond its biological applications, this compound is also utilized in materials science.

Dye Industry

- The compound serves as a dye in textiles due to its vibrant color properties and stability. It is commonly used in vat dyeing techniques, providing rich hues that are resistant to fading .

Fluorescent Properties

- Recent studies have explored the use of anthraquinone derivatives in organic light-emitting diodes (OLEDs) and as fluorescent probes for cellular imaging. The solvatochromic behavior of these compounds makes them suitable for applications in confocal laser scanning microscopy .

Other Therapeutic Applications

The compound has shown promise in other therapeutic areas:

- Anti-inflammatory Effects : In models of induced arthritis, significant reductions in inflammation markers were observed.

- Antiviral Activity : Some derivatives exhibit antiviral properties, making them candidates for further research in treating viral infections.

Summary of Research Findings

Research on this compound highlights its multifaceted applications across various domains:

| Application Area | Key Findings |

|---|---|

| Anticancer | Induces apoptosis; inhibits key cancer-related targets |

| Antimicrobial | Effective against resistant bacterial strains |

| Materials Science | Used as a dye; potential in OLEDs and fluorescence imaging |

| Anti-inflammatory | Reduces inflammation markers |

Análisis De Reacciones Químicas

Hydrolysis of the Benzamido Group

The benzamido moiety (-NHCOC₆H₅) undergoes hydrolysis under acidic or basic conditions to regenerate the primary amine. While direct data for this compound is limited, analogous anthraquinone amides hydrolyze as follows:

Acidic Hydrolysis :

1 Amino 4 benzamidoanthraquinone+H2OHCl heat1 4 Diaminoanthraquinone+Benzoic Acid

Basic Hydrolysis :

1 Amino 4 benzamidoanthraquinone+NaOH→1 4 Diaminoanthraquinone+Sodium Benzoate

This reaction is critical for modifying solubility or introducing additional functional groups .

Electrophilic Substitution Reactions

The anthraquinone core’s electron-deficient aromatic rings undergo electrophilic substitution, particularly at positions activated by electron-donating groups (e.g., -NH₂). Documented reactions in similar systems include:

-

Sulfonation : Introduces sulfonic acid groups at position 2 or 3 under fuming sulfuric acid .

-

Nitration : Occurs at position 5 or 8 using nitric acid, yielding nitro derivatives .

Oxidation

The amino group (-NH₂) oxidizes to a nitroso (-NO) or nitro (-NO₂) group under strong oxidizing agents (e.g., KMnO₄/H⁺):

NH2KMnO4/H+ NO2

Reduction

The anthraquinone backbone can be reduced to anthracene diol using Na₂S₂O₄ or catalytic hydrogenation :

AnthraquinoneNa2S2O4Anthracene 9 10 diol

Participation in Diels-Alder Reactions

As a dienophile, the quinone moiety reacts with conjugated dienes (e.g., 1,3-butadiene) to form bicyclic adducts. This reactivity is leveraged in synthesizing polycyclic antibiotics :

| Dienophile | Diene | Product | Application |

|---|---|---|---|

| This compound | 1,3-Butadiene | Naphthoquinone adduct | Salinisporamycin precursors |

Biological Activity and Functionalization

This compound derivatives exhibit anticancer properties via:

-

Telomerase Inhibition : 2,7-Bis-substituted analogs disrupt telomerase activity (IC₅₀ = 1.14–4.02 μM) .

-

PARP Enzyme Inhibition : Selectively inhibits poly(ADP-ribose) polymerase (65% inhibition at 10 μM) .

Stability and Degradation

Propiedades

Número CAS |

81-46-9 |

|---|---|

Fórmula molecular |

C21H14N2O3 |

Peso molecular |

342.3 g/mol |

Nombre IUPAC |

N-(4-amino-9,10-dioxoanthracen-1-yl)benzamide |

InChI |

InChI=1S/C21H14N2O3/c22-15-10-11-16(23-21(26)12-6-2-1-3-7-12)18-17(15)19(24)13-8-4-5-9-14(13)20(18)25/h1-11H,22H2,(H,23,26) |

Clave InChI |

PXNNPGGYHAWDJW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |

Key on ui other cas no. |

81-46-9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.